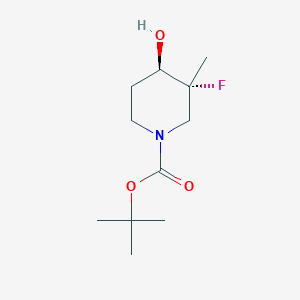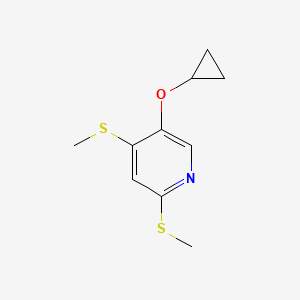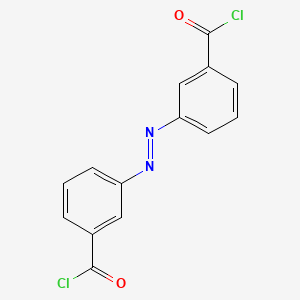![molecular formula C20H16Cl2N2O3S B14805656 N-[4-(benzylsulfamoyl)phenyl]-2,4-dichlorobenzamide](/img/structure/B14805656.png)
N-[4-(benzylsulfamoyl)phenyl]-2,4-dichlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(benzylamino)sulfonyl]phenyl}-2,4-dichlorobenzamide is a complex organic compound with a molecular formula of C20H16Cl2N2O3S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(benzylamino)sulfonyl]phenyl}-2,4-dichlorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-(benzylamino)benzenesulfonyl chloride: This intermediate is synthesized by reacting benzylamine with 4-chlorobenzenesulfonyl chloride under controlled conditions.
Formation of N-{4-[(benzylamino)sulfonyl]phenyl}-2,4-dichlorobenzamide: The intermediate is then reacted with 2,4-dichlorobenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(benzylamino)sulfonyl]phenyl}-2,4-dichlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzamide moiety.
Oxidation and Reduction: The benzylamino group can be oxidized or reduced under appropriate conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of oxidized derivatives, such as sulfoxides or sulfones.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Hydrolysis: Formation of corresponding carboxylic acids and amines.
Scientific Research Applications
N-{4-[(benzylamino)sulfonyl]phenyl}-2,4-dichlorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[(benzylamino)sulfonyl]phenyl}-2,4-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(methylamino)sulfonyl]phenyl}-2,4-dichlorobenzamide
- N-{4-[(ethylamino)sulfonyl]phenyl}-2,4-dichlorobenzamide
- N-{4-[(propylamino)sulfonyl]phenyl}-2,4-dichlorobenzamide
Uniqueness
N-{4-[(benzylamino)sulfonyl]phenyl}-2,4-dichlorobenzamide is unique due to the presence of the benzylamino group, which imparts distinct chemical properties and potential biological activities. Compared to its analogs with different alkyl groups, the benzyl group may enhance the compound’s ability to interact with specific molecular targets, leading to unique applications and effects.
This detailed article provides a comprehensive overview of N-{4-[(benzylamino)sulfonyl]phenyl}-2,4-dichlorobenzamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H16Cl2N2O3S |
|---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
N-[4-(benzylsulfamoyl)phenyl]-2,4-dichlorobenzamide |
InChI |
InChI=1S/C20H16Cl2N2O3S/c21-15-6-11-18(19(22)12-15)20(25)24-16-7-9-17(10-8-16)28(26,27)23-13-14-4-2-1-3-5-14/h1-12,23H,13H2,(H,24,25) |
InChI Key |
VVGUEFJRDZQXRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(E)-(4-bromophenyl)methylidene]amino}benzamide](/img/structure/B14805574.png)


![N'~1~,N'~9~-bis{[(1,6-dibromonaphthalen-2-yl)oxy]acetyl}nonanedihydrazide](/img/structure/B14805581.png)

![N'-[(5-bromo-2-thienyl)methylene]-2-methylbenzohydrazide](/img/structure/B14805588.png)
![3-Hydroxy-3-methyl-5-oxo-5-[[3,4,5-trihydroxy-6-[[5-hydroxy-2-(4-methoxyphenyl)-6,8-dimethyl-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid](/img/structure/B14805597.png)
![5-[(3R)-1-(Hydroxyamino)-1-oxo-6-phenylhexan-3-yl]-1,2,4-oxadiazole-3-carboxamide](/img/structure/B14805610.png)

![4-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-N-(2-chlorophenyl)-4-oxobutanamide](/img/structure/B14805614.png)


![(4Z)-4-[2-(3-chlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14805647.png)
![methyl 2-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B14805649.png)
